

Rociletinib (CO-1686): A Technical Analysis of Kinase Profile and Off-Target Effects

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rociletinib (also known as CO-1686) is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] It was specifically designed to be a mutant-selective inhibitor, targeting both the initial sensitizing EGFR mutations (such as L858R and exon 19 deletions) and the key resistance mutation, T790M, while sparing wild-type (WT) EGFR.[4][5] The T790M mutation, often referred to as the "gatekeeper" mutation, is responsible for acquired resistance to first- and second-generation EGFR inhibitors in over half of patients with non-small-cell lung cancer (NSCLC).[2][6] Rociletinib's development, however, was halted in 2016 and it did not receive FDA approval, primarily due to a less favorable risk-benefit profile compared to competing therapies and issues with response rate confirmation.[7] [8] This guide provides a detailed technical overview of its kinase profile, the molecular basis of its off-target effects, and the experimental methodologies used in its characterization.

Kinase Profile of Rociletinib

Rociletinib acts as a covalent inhibitor by forming an irreversible bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[6][9] Its design, featuring a pyrimidine scaffold, confers selectivity for the T790M mutant, where the bulkier methionine residue creates a favorable hydrophobic interaction that is weaker with the smaller threonine residue in WT-EGFR.[6][10]



Primary Targets and Selectivity

The primary pharmacological activity of **Rociletinib** is the potent inhibition of mutant EGFR. Preclinical studies demonstrated high affinity for the double mutant EGFR (e.g., L858R/T790M) while showing significantly less activity against wild-type EGFR, which was predicted to reduce common EGFR-related toxicities like skin rash and diarrhea.[1][5][11]

Off-Target Kinase Activity

While designed for EGFR selectivity, kinase profiling revealed weak inhibition of several other kinases. This off-target activity is generally considered minor at therapeutic concentrations but contributes to the overall pharmacological profile of the compound.

| Target Kinase | Inhibition Potency (Value) | Assay Type | Reference |
|------------------------------|---------------------------------|---------------------|-----------|
| EGFR (L858R/T790M) | Ki: 21.5 nM | Cell-free assay | [12] |
| IC50: <0.51 nM | In vitro kinase assay | [6] | |
| EGFR (WT) | Ki: 303.3 nM | Cell-free assay | [12] |
| IC50: 6 nM | In vitro kinase assay | [6] | |
| FAK | Weak Inhibition | Kinase Profiling | [6] |
| CHK2 | Weak Inhibition | Kinase Profiling | [6] |
| ERBB4 | Weak Inhibition | Kinase Profiling | [6] |
| JAK3 | Weak Inhibition | Kinase Profiling | [6] |
| IGF-1R / Insulin Receptor | Inhibited by M502 metabolite | Preclinical Studies | [6][13] |

Off-Target Effects and Clinical Adverse Events

The clinical development of **Rociletinib** revealed several significant off-target effects, with hyperglycemia and QTc prolongation being the most prominent and dose-limiting toxicities.[7]



[14][15] These effects were primarily attributed to the actions of its metabolites rather than the parent compound itself.

Hyperglycemia

The most common grade 3/4 adverse event was hyperglycemia.[7][15] This was not caused by **Rociletinib** directly but by its major metabolite, M502.[6][16] M502 inhibits the insulin-like growth factor receptor (IGF-1R) and the insulin receptor (INSR), leading to insulin resistance and subsequent elevation of blood glucose levels.[6][13] This necessitated careful glucose monitoring and management with oral hypoglycemic agents like metformin in clinical trials.[11] [16]

QTc Prolongation

Another significant safety concern was the prolongation of the corrected QT interval, which can increase the risk of cardiac arrhythmias.[7][14] This adverse effect was linked to another **Rociletinib** metabolite, M460.[6] The risk of QTc prolongation led to frequent dose interruptions and reductions in clinical studies.[7][15]

ABCG2 Transporter Inhibition

In vitro studies identified an additional off-target activity of **Rociletinib**: the inhibition of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter.[9] ABCG2 is a multidrug resistance (MDR) protein that actively effluxes chemotherapeutic agents from cancer cells. **Rociletinib** was found to inhibit this efflux function by interacting with the transporter's drug substrate binding sites and stimulating its ATPase activity, thereby potentially reversing ABCG2-mediated MDR.[9]

Summary of Clinical Adverse Events

The following table summarizes the most frequently reported adverse events (AEs) from pooled analyses of the TIGER-X and TIGER-2 clinical trials across various doses (500 mg, 625 mg, 750 mg, or 1000 mg twice daily).[7][15]



| Adverse Event | All Grades (>30% Incidence) | Grade 3/4 (>10% Incidence) | Reference |
|--------------------|--------------------------------|-------------------------------|-----------|
| Hyperglycemia | Yes | Yes | [7][15] |
| Diarrhea | Yes | No | [7][15] |
| Fatigue | Yes | No | [7][15] |
| Nausea | Yes | No | [7][15] |
| Decreased Appetite | Yes | No | [7][15] |
| QT Prolongation | Yes | Yes | [7][15] |
| Vomiting | Yes | No | [7][15] |

Experimental Protocols Kinase Inhibition Assay (Cell-Free)

Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a compound against a purified kinase.

Methodology:

- Reagents: Purified recombinant kinase (e.g., EGFR L858R/T790M), kinase-specific peptide substrate, ATP, and the test compound (Rociletinib) at various concentrations.
- Procedure: The kinase, substrate, and test compound are incubated together in an appropriate buffer. The enzymatic reaction is initiated by the addition of ATP.
- Detection: After a set incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified. This is commonly done using methods like radioactivity (with ³²P- or ³³P-labeled ATP), fluorescence resonance energy transfer (FRET), or luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).
- Data Analysis: The percentage of kinase inhibition relative to a control (no inhibitor) is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted



to the data to calculate the IC50 value. The Ki value can be derived from the IC50 using the Cheng-Prusoff equation, which also accounts for the ATP concentration.

Cellular Proliferation Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Methodology:

- Cell Culture: NSCLC cell lines expressing specific EGFR mutations (e.g., NCI-H1975 for L858R/T790M) are cultured in appropriate media.
- Treatment: Cells are seeded into 96-well plates and allowed to adhere. They are then treated with serial dilutions of the test compound (**Rociletinib**) for a specified period (typically 72 hours).
- Quantification: Cell viability or proliferation is measured. Common methods include MTT or MTS assays, which measure mitochondrial reductase activity, or ATP-based assays (e.g., CellTiter-Glo®), which measure cellular ATP content as an indicator of viable cells.
- Data Analysis: The viability percentage relative to untreated control cells is plotted against
 the logarithm of the compound concentration. A dose-response curve is generated to
 determine the GI50 value.

ABCG2 ATPase Activity Assay

Objective: To determine if a compound interacts with the ABCG2 transporter by measuring its effect on ATP hydrolysis.

Methodology:

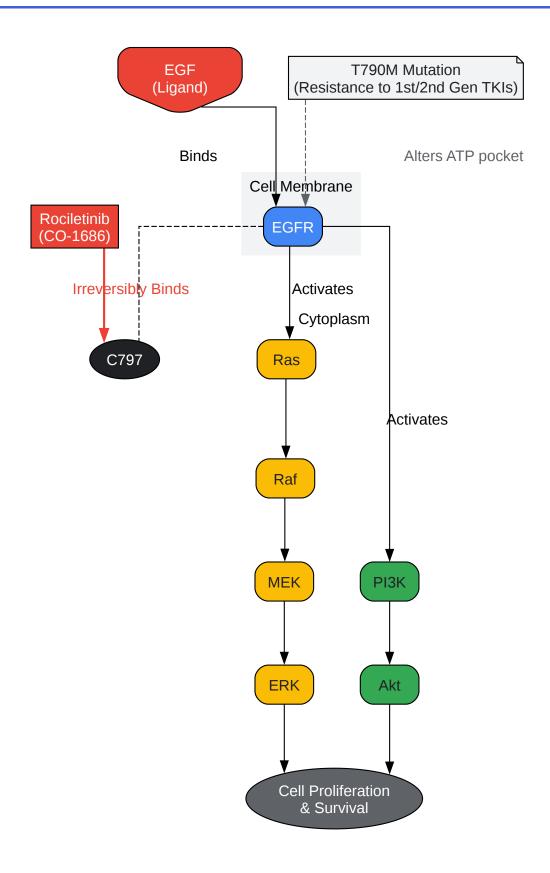
- Membrane Vesicles: Prepare membrane vesicles from cells overexpressing the ABCG2 transporter.
- Assay: The vesicles are incubated with the test compound (Rociletinib) at various concentrations in the presence of ATP. The ATPase activity of ABCG2 is stimulated by its substrates.



- Detection: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released. This is often done using a colorimetric method involving malachite green, which forms a colored complex with Pi. The vanadate-sensitive portion of the ATPase activity is considered specific to the ABC transporter.
- Data Analysis: The amount of Pi released is plotted against the compound concentration to determine if the compound stimulates or inhibits the transporter's ATPase activity.

Visualizations

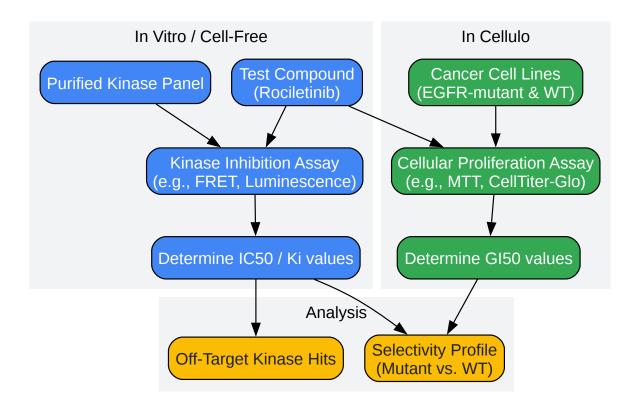




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Caption: EGFR signaling pathway and the mechanism of **Rociletinib** action.

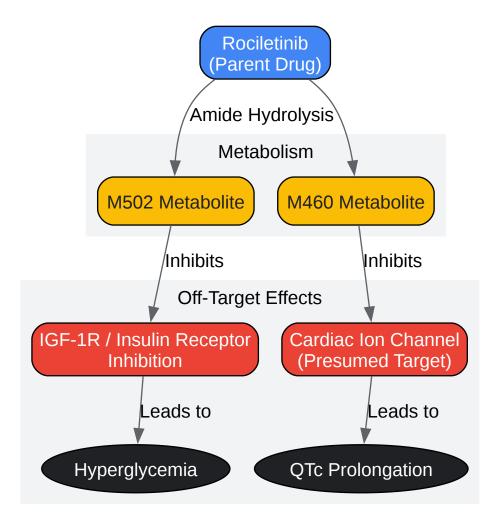




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Caption: Experimental workflow for determining kinase inhibitor profiles.





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Caption: Relationship between **Rociletinib**, its metabolites, and key off-target effects.

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